Regioisomeric Specificity: 6-Position vs. 4-Position Bromomethyl Substitution
The 6-(bromomethyl) regioisomer (CAS 1092961-01-7) and the 4-(bromomethyl) regioisomer (CAS 1092961-03-9) exhibit divergent physicochemical properties that critically impact synthetic utility. The 6-isomer has a computed water solubility of 0.34 g/L at 25°C, whereas solubility data for the 4-isomer is not uniformly reported but is expected to differ based on the altered electronic distribution across the fused ring system . More importantly, a patent describing the separation of substituted indazole isomers highlights that mixed solvent systems (e.g., acetone/water, acetonitrile/water) are required to isolate single isomers to purities exceeding 99%, underscoring that regioisomeric contamination is a tangible, quantifiable challenge that necessitates source verification . Procurement of the incorrect regioisomer introduces an undefined variable that can derail reaction optimization and lead to erroneous biological data interpretation.
| Evidence Dimension | Calculated Aqueous Solubility at 25°C |
|---|---|
| Target Compound Data | 0.34 g/L (very slightly soluble) |
| Comparator Or Baseline | 4-(Bromomethyl)-1-methyl-1H-indazole (CAS 1092961-03-9): Solubility data not consistently reported; predicted to differ |
| Quantified Difference | Specific solubility data for target compound is defined; comparator lacks standardized public solubility data |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
Reproducible synthetic protocols and reliable biological assays demand precisely defined physical properties; sourcing a regioisomer with undocumented or divergent solubility introduces uncontrolled experimental variability.
